N-(Methyl-d3)-N-nitrosoglycine

Beschreibung

Eigenschaften

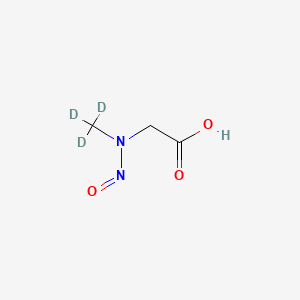

IUPAC Name |

2-[nitroso(trideuteriomethyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O3/c1-5(4-8)2-3(6)7/h2H2,1H3,(H,6,7)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMPSKKJHVWPBK-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(=O)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662154 |

Source

|

| Record name | [(~2~H_3_)Methyl(nitroso)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189871-94-0 |

Source

|

| Record name | [(~2~H_3_)Methyl(nitroso)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Methyl-d3)-N-nitrosoglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(Methyl-d3)-N-nitrosoglycine: Synthesis, Characterization, and Application in Pharmaceutical Impurity Analysis

Abstract: The increasing scrutiny of nitrosamine impurities in pharmaceutical products has necessitated the development of highly sensitive and accurate analytical methods for their detection and quantification. N-nitroso compounds are classified as probable human carcinogens, making their control essential for drug safety.[1][2] This technical guide provides a comprehensive overview of N-(Methyl-d3)-N-nitrosoglycine, a stable isotope-labeled internal standard crucial for the precise quantification of the potentially carcinogenic impurity, N-nitrosoglycine (N-nitrososarcosine). This document details its physicochemical properties, outlines a robust synthetic pathway, explores its spectral and spectrometric characteristics, and provides a detailed protocol for its application as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based assays.

Core Physicochemical Properties

This compound is the deuterated analog of N-nitrosoglycine, a nitrosamine that can form from precursors like sarcosine in the presence of nitrosating agents.[3] Its primary application is as an internal standard for quantitative analysis, where its chemical behavior closely mimics the unlabeled analyte, but its mass is distinct, allowing for precise measurement.[4][5]

| Property | Value | Source(s) |

| Chemical Name | 2-[nitroso(trideuteriomethyl)amino]acetic acid | [6] |

| Common Synonyms | N-Nitrososarcosine-d3, N-Methyl-d3-N-nitrosoglycine | [6] |

| CAS Number | 1189871-94-0 | [6] |

| Molecular Formula | C₃H₃D₃N₂O₃ | [6] |

| Molecular Weight | 121.11 g/mol | [6] |

| Isotopic Enrichment | Typically ≥99 atom % D | [6] |

| Appearance | Pale yellow crystalline solid (inferred from analog) | [2] |

| Storage Conditions | Store at room temperature (20-25°C), protected from light. | [2][6] |

| Stability | Stable under recommended storage conditions. Re-evaluation of chemical purity is recommended after three years. The unlabeled analog is sensitive to UV light and unstable in aqueous solution. | [2][6] |

Synthesis and Purification Workflow

The synthesis of isotopically labeled nitrosamines requires a controlled, multi-step process designed to achieve high isotopic purity and chemical stability. The most common strategy involves the introduction of the labeled alkyl group prior to the nitrosation step. This approach prevents isotopic scrambling and ensures the label is in a stable position.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved via a two-step process starting from glycine.

-

N-Alkylation: Glycine is first protected (e.g., as an ethyl ester) and then alkylated using a deuterated methylating agent (e.g., methyl-d3 iodide). This step introduces the stable isotopic label.

-

Hydrolysis and Nitrosation: The resulting N-(Methyl-d3)-glycine ester is hydrolyzed to the free acid. Subsequent reaction with a nitrosating agent, such as sodium nitrite (NaNO₂) under controlled acidic conditions and low temperature, yields the final product.

The causality behind this strategy is rooted in control. Performing the alkylation first ensures the deuterium label is precisely placed on the methyl group. The final nitrosation step is conducted under cold, acidic conditions to favor the formation of the N-nitroso bond while minimizing degradation of the product, which can be unstable.[2]

General Synthesis Protocol

This protocol is a representative methodology and should be performed by trained personnel in a controlled laboratory environment with appropriate safety measures.

-

Step 1: Synthesis of N-(Methyl-d3)-glycine

-

To a solution of glycine ethyl ester hydrochloride in a suitable solvent (e.g., ethanol), add a base (e.g., triethylamine) to neutralize the salt.

-

Add methyl-d3 iodide (CD₃I) to the solution. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by TLC or LC-MS.

-

Remove the solvent under reduced pressure. The crude N-(Methyl-d3)-glycine ethyl ester is then subjected to basic hydrolysis (e.g., using LiOH or NaOH in a water/THF mixture).

-

Acidify the reaction mixture to protonate the carboxylate, and extract the N-(Methyl-d3)-glycine product.

-

-

Step 2: Nitrosation

-

Dissolve the purified N-(Methyl-d3)-glycine in cold water/dilute acid (e.g., HCl).[4]

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise with vigorous stirring.[4] Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring the reaction mixture at low temperature for 1-2 hours after the addition is complete.

-

The product, this compound, may precipitate or can be extracted using an appropriate organic solvent (e.g., dichloromethane).

-

-

Step 3: Purification and Verification

-

The crude product is purified, typically by recrystallization or flash column chromatography, to achieve high chemical purity (≥98%).

-

The final product's identity and isotopic enrichment are confirmed via NMR spectroscopy and mass spectrometry.

-

Visualization of Synthesis Workflow

Spectroscopic and Spectrometric Characterization

Accurate characterization is paramount for confirming the identity, purity, and isotopic distribution of the standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Asymmetrical nitrosamines, including N-nitrosoglycine, exhibit E/Z isomerism due to the restricted rotation around the N-N partial double bond. This results in two distinct sets of signals in both ¹H and ¹³C NMR spectra, corresponding to the major (E) and minor (Z) conformers.[6]

For this compound, the ¹H NMR signal for the methyl group will be absent. The ¹³C NMR signal for the -CD₃ group will appear as a multiplet (typically a 1:1:1 triplet for each isomer) due to C-D coupling, confirming the location of the label.

| Nucleus | Group | Major Isomer (E) Chemical Shift (δ, ppm) | Minor Isomer (Z) Chemical Shift (δ, ppm) | Comments |

| ¹H NMR | -CH₂- | ~4.28 (s) | ~5.01 (s) | Data from unlabeled analog.[6] |

| -CD₃ | N/A | N/A | Signal absent due to deuteration. | |

| -COOH | Broad singlet, variable | Broad singlet, variable | Dependent on solvent and concentration. | |

| ¹³C NMR | -C=O | ~167.6 | ~170.3 | Data from unlabeled analog.[6] |

| -CH₂- | ~47.3 | ~54.6 | Data from unlabeled analog.[6] | |

| -CD₃ | ~39.9 | ~32.9 | Signal appears as a multiplet due to C-D coupling. Shift value from unlabeled analog.[6] |

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming molecular weight and is the basis for the compound's use in quantitative analysis. Under positive electrospray ionization (ESI+), the molecule will be observed as the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions for selective reaction monitoring (SRM).

A primary and highly characteristic fragmentation pathway for protonated nitrosamines is the neutral loss of the nitroso radical (•NO), corresponding to a loss of 30 Da.[7][8] Further fragmentation often involves alpha-cleavage adjacent to the nitrogen atom.[9]

| Ion | Formula | Calculated m/z | Fragmentation Pathway |

| Parent Ion | [C₃H₄D₃N₂O₃]⁺ | 122.07 | Protonated Molecule [M+H]⁺ |

| Fragment 1 | [C₃H₄D₃NO₂]⁺ | 92.06 | [M+H - NO]⁺ |

| Fragment 2 | [C₂H₃D₃N]⁺ | 48.08 | [M+H - NO - CO₂]⁺ (Alpha-cleavage and decarboxylation) |

Application as an Internal Standard in LC-MS/MS Analysis

The Principle of Isotopic Dilution

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry.[10] The SIL-IS is chemically identical to the analyte of interest, meaning it co-elutes chromatographically and experiences the same behavior during sample extraction, handling, and ionization in the MS source.[4] Any sample loss or variation in ionization efficiency (matrix effects) will affect both the analyte and the SIL-IS proportionally. By measuring the ratio of the analyte's signal to the known concentration of the SIL-IS, one can achieve highly accurate and precise quantification, effectively canceling out most sources of experimental error.[4][11]

Analytical Workflow for Impurity Quantification

This protocol provides a framework for the quantification of N-nitrosoglycine in a drug substance or product using this compound as the internal standard.

-

Preparation of Standards and Solutions

-

Stock Solutions: Prepare separate stock solutions of N-nitrosoglycine (analyte) and this compound (IS) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~100 µg/mL. Store protected from light.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. Spike each calibration standard with a fixed concentration of the IS working solution (e.g., 10 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a blank matrix (e.g., a solution of the drug substance known to be free of the nitrosamine impurity).

-

-

Sample Preparation

-

Accurately weigh the drug substance/product and dissolve it in a suitable extraction solvent to a known concentration (e.g., 10 mg/mL).

-

Spike the sample solution with the same fixed concentration of the IS working solution used for the calibration standards.

-

Vortex and/or sonicate the sample to ensure complete dissolution and mixing.

-

Centrifuge the sample to pellet any excipients.[12]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis

-

LC Conditions: Use a reverse-phase C18 column with a gradient elution profile (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The method must ensure baseline separation of the analyte from other matrix components.

-

MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Develop a Selective Reaction Monitoring (SRM) method using the parent-to-fragment transitions determined in Section 3.2.

-

Analyte (N-nitrosoglycine): m/z 119.0 -> 89.0 ([M+H - NO]⁺)

-

Internal Standard (this compound): m/z 122.1 -> 92.1 ([M+H - NO]⁺)

-

-

-

Data Processing and Quantification

-

Integrate the peak areas for both the analyte and the IS transitions in all samples and standards.

-

Calculate the peak area ratio (Analyte Area / IS Area) for each injection.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte in the calibration standards. Apply a linear regression model.

-

Determine the concentration of N-nitrosoglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualization of Analytical Workflow

Safety, Handling, and Storage

N-nitroso compounds as a class are considered probable or possible human carcinogens and must be handled with extreme caution.[1][13]

-

Hazard Assessment: this compound should be treated as a potential carcinogen and mutagen.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and double nitrile gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use tools (spatulas, weigh boats) dedicated to handling potent compounds.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, and protect from direct light to prevent degradation.[2]

-

Disposal: All waste materials contaminated with this compound must be disposed of as hazardous chemical waste according to institutional and local regulations.

-

Spill Response: In case of a spill, cordon off the area. Absorb the spill with an inert material (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials. Clean the area thoroughly with an appropriate decontaminating solution.

Conclusion

This compound is an indispensable tool for the modern pharmaceutical industry. Its role as a stable isotope-labeled internal standard enables drug development professionals and quality control scientists to achieve the highest level of accuracy and precision in the quantification of the N-nitrosoglycine impurity. A thorough understanding of its chemical properties, synthesis, and analytical application, as detailed in this guide, is fundamental to ensuring the safety and quality of pharmaceutical products worldwide.

References

-

U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs. FDA.gov. [Link]

-

Zhang, Y., Wu, Y., Liu, T., Wang, Q., Li, H., & Si, D. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules, 27(15), 4758. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25811, N-Nitrososarcosine. PubChem. [Link]

-

Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]

-

Bujno Chemicals. (n.d.). Stable Isotope Labelled NDSRIs. Bujnochemicals.com. [Link]

-

SpectraBase. (n.d.). (E)-N-Methyl-N-nitroso-glycine. SpectraBase.com. [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts for asymmetrical N-nitrososarcosine 3-7 determined by DFT calculations. ResearchGate.net. [Link]

-

Ji, H. Y., Park, J. S., Lee, H. W., & Lee, H. S. (2016). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Oncotarget, 7(38), 61005–61014. [Link]

-

ResearchGate. (n.d.). Mass spectrometry based fragmentation patterns of nitrosamine compounds. ResearchGate.net. [Link]

-

Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical mass spectrometry, 5(6), 395–408. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

-

Nitrosamines Exchange Community. (2024). N-nitrososarcosine limit. Nitrosamines-exchange.com. [Link]

-

Apfel, M. D. (1972). Some Aspects of the Mass Spectra of N-Nitrosamines. Journal of Organic Chemistry, 37(12), 2050-2051. [Link]

-

U.S. Food and Drug Administration. (2021). LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline. FDA.gov. [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

-

National Toxicology Program. (2021). 15th Report on Carcinogens: N-Nitrosamines. National Institute of Environmental Health Sciences. [Link]

-

Lijinsky, W., Christie, W. H., & Rainey, W. T. (1973). Mass spectrometry of N-nitrosamines. Oak Ridge National Laboratory. [Link]

Sources

- 1. N-nitrososarcosine limit - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 2. N-Nitrososarcosine | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. bujnochem.com [bujnochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. isotope.com [isotope.com]

- 11. researchgate.net [researchgate.net]

- 12. fda.gov [fda.gov]

- 13. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(Methyl-d3)-N-nitrosoglycine (CAS 1189871-94-0)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Methyl-d3)-N-nitrosoglycine, also known as N-Nitrososarcosine-d3, is the isotopically labeled form of N-nitrososarcosine, a member of the N-nitrosamine class of compounds. N-nitrosamines are of significant interest to the pharmaceutical, food safety, and environmental science sectors due to their classification as probable human carcinogens.[1] The deuterium-labeled analogue, this compound, serves as a critical tool for the accurate quantification of its unlabeled counterpart in various complex matrices. This guide provides a comprehensive technical overview of its properties, synthesis, metabolism, and, most importantly, its application as an internal standard in analytical methodologies.

Chemical and Physical Properties

This compound is a stable, isotopically enriched compound with well-defined physical and chemical characteristics. These properties are fundamental to its application in analytical chemistry.

| Property | Value | Source(s) |

| CAS Number | 1189871-94-0 | [2] |

| Molecular Formula | C₃H₃D₃N₂O₃ | [3] |

| Molecular Weight | 121.11 g/mol | [1][2] |

| Synonyms | N-Nitrososarcosine-d3, 2-[nitroso(trideuteriomethyl)amino]acetic acid | [1][2] |

| Isotopic Enrichment | ≥99 atom % D | [2] |

| Appearance | Pale yellow crystalline solid | [1] |

| Functional Groups | Amine, Carboxylic Acid, Nitroso Compound | [2] |

| Storage Conditions | Store at room temperature, protected from light. | [1][2] |

| Stability | Stable under recommended storage conditions. Re-analysis is recommended after three years. | [2] |

Synthesis and Mechanism

The synthesis of this compound involves the nitrosation of its secondary amine precursor, N-(Methyl-d3)-glycine (Sarcosine-d3). This reaction is typically carried out under acidic conditions using a nitrosating agent.

General Reaction Pathway

The fundamental reaction is the electrophilic attack of a nitrosonium ion (NO⁺), or a carrier thereof, on the lone pair of electrons of the secondary amine nitrogen.

Caption: General synthesis pathway for this compound.

Exemplary Synthesis Protocol

This protocol is a representative method for the N-nitrosation of a secondary amine under mild conditions.[4]

-

Dissolution: Dissolve N-(Methyl-d3)-glycine in an appropriate organic solvent such as dichloromethane.

-

Addition of Nitrosating Agent: Add sodium nitrite (NaNO₂) and a mild acid catalyst, such as p-toluenesulfonic acid, to the solution.[4] The acid facilitates the in-situ formation of the nitrosating species.

-

Reaction: Stir the heterogeneous mixture vigorously at room temperature. The reaction progress can be monitored by techniques like TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered. The organic solvent is then evaporated. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Metabolism, Carcinogenicity, and Toxicity

Metabolic Fate of N-Nitrososarcosine

The metabolism of N-nitrosamines is a critical factor in their carcinogenicity, as it often involves metabolic activation to DNA-reactive electrophiles.[2] This activation is primarily catalyzed by cytochrome P450 (CYP) enzymes.[2][5] However, studies on rats have shown that N-nitrosamino acids, including N-nitrososarcosine, are excreted almost quantitatively unchanged in urine and feces.[1] This suggests that N-nitrososarcosine is a weak carcinogen partly because it is not extensively metabolized to a DNA-alkylating agent.

The minor metabolic activation that may occur follows the general pathway for N-nitrosamines, which involves α-hydroxylation by CYP enzymes. This unstable intermediate then decomposes to form an electrophilic diazonium ion, which can subsequently alkylate DNA.

Caption: Metabolic activation pathway of N-nitrososarcosine.

Carcinogenicity and Regulatory Context

N-nitrososarcosine is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies.[6] It has been shown to cause tumors in the esophagus and nasal cavity of rodents.[6][7] Due to the carboxylic acid group, it is considered a weak carcinogen, and under the Carcinogenic Potency Categorization Approach (CPCA), it falls into Category 4 with a corresponding acceptable intake (AI) limit of 1500 ng/day.[7]

Application in Quantitative Analysis

The primary and most critical application of this compound is as an internal standard for the quantification of N-nitrososarcosine by isotope dilution mass spectrometry.[8]

The Principle of Isotope Dilution

Isotope dilution is a powerful technique for quantitative analysis. A known amount of the isotopically labeled standard (this compound) is added to the sample at the beginning of the analytical procedure. The labeled standard is chemically identical to the analyte (N-nitrososarcosine) and therefore behaves identically during sample extraction, cleanup, and chromatographic separation.[8][9] Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Mass spectrometry can differentiate between the analyte and the standard based on their mass-to-charge ratio (m/z) difference. The ratio of the signal from the analyte to the signal from the internal standard is used for accurate quantification, compensating for matrix effects and variations in instrument response.

Analytical Workflow: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for the trace-level quantification of nitrosamines in complex matrices like food, tobacco, and pharmaceutical products.[8][10]

Caption: Workflow for N-nitrososarcosine quantification using an isotopic standard.

Detailed LC-MS/MS Protocol for N-Nitrososarcosine

The following is a robust protocol adapted from validated methods for the analysis of N-nitrososarcosine in complex matrices.[8][9]

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in methanol.

-

Weigh approximately 1 gram of the homogenized sample (e.g., tobacco powder, ground tablets).

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Add an extraction solvent, such as 2% formic acid in water, and extract using mechanical shaking.[9]

-

Centrifuge the sample and collect the supernatant.

-

-

Sample Cleanup (Supported Liquid-Liquid Extraction):

-

Load the aqueous extract onto a supported liquid-liquid extraction (SLE) cartridge.

-

Allow the sample to absorb for 5-10 minutes.

-

Elute the analyte and internal standard from the cartridge using an organic solvent like dichloromethane.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: UHPLC system.

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode.

-

-

Mass Spectrometry Parameters and Fragmentation: Protonated nitrosamines typically exhibit a characteristic loss of the NO radical (30 Da).[11] The MRM transitions are selected to monitor the parent ion to a specific, stable fragment ion for both the analyte and the internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) N-Nitrososarcosine 119.1 73.1 (Loss of NO and H₂O) ~10-15 This compound 122.1 76.1 (Loss of NO and H₂O) ~10-15

Caption: Proposed fragmentation of this compound in MS/MS.

Conclusion

This compound is an indispensable tool for the accurate risk assessment of N-nitrososarcosine in consumer products and pharmaceuticals. Its chemical and physical properties are nearly identical to its unlabeled counterpart, making it the gold standard for use as an internal standard in isotope dilution mass spectrometry. A thorough understanding of its synthesis, metabolic profile, and application in validated analytical methods, such as the LC-MS/MS protocol detailed herein, is crucial for any scientist working in the field of nitrosamine analysis. This guide provides the foundational knowledge and practical insights necessary to effectively utilize this critical analytical standard, thereby ensuring data integrity and contributing to public health and safety.

References

-

Nitrosamines Exchange. (2024). N-nitrososarcosine limit.

-

Hecht, S. S., & Isaac, B. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25811, N-Nitrososarcosine. Retrieved January 23, 2026, from

-

Wu, J., Joili, S., & Stevens, C. (2018). Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. Analytical Methods, 10(28), 3469-3475.

-

Thermo Fisher Scientific. (n.d.). Simultaneous quantitation of nine nitrosamines using a highly sensitive and LC-HRAM mass spectrometry method in multiple matrices.

- Challis, B. C., & Edwards, A. (1978). The in vivo genotoxic properties of the nitrosopeptide N-(N-acetyl-L-prolyl)-N-nitrosoglycine. Toxicology Letters, 2(3-4), 133-137.

- Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass Spectra of N-Nitroso Compounds. Biomedical Mass Spectrometry, 5(6), 395-408.

- Baxter, R. D., et al. (2021). An Efficient Synthesis of N-Nitrosamines under Solvent, Metal and Acid Free Conditions Using tert-Butyl Nitrite. Organic Letters, 23(9), 3253-3258.

- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.

- Lameiri, S., et al. (2022). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Molecules, 27(19), 6296.

- Ngongang, A. D., Duy, S. V., & Sauvé, S. (2015). Analysis of nine N-nitrosamines using liquid chromatography—high-resolution, accurate-mass mass spectrometry on a Q-exactive instrument. Analytical Methods, 7(14), 5748-5759.

- Hages, M., et al. (2021). Stereospecific Response of E/Z-isomers of N-Nitrososarcosine in LC–ESI–MS/MS. Journal of Agricultural and Food Chemistry, 69(6), 2008-2015.

-

Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. Retrieved January 23, 2026, from

- Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261.

- de Oliveira, A. C. C., et al. (2023). A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin. Journal of Pharmaceutical and Biomedical Analysis, 236, 115714.

- Magee, P. N. (1971). In vivo reactions of nitroso compounds. Annals of the New York Academy of Sciences, 163(2), 717-730.

-

CORESTA. (n.d.). Determination of N-nitrososarcosine in tobacco and tobacco products using Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Retrieved January 23, 2026, from

-

National Toxicology Program. (2021). 15th Report on Carcinogens. U.S. Department of Health and Human Services, Public Health Service.

-

Cayman Chemical. (n.d.). N-Nitroso Sarcosine-d3. Retrieved January 23, 2026, from

- Mirvish, S. S. (1975). N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens. Journal of Toxicology and Environmental Health, 1(1), 1-21.

- Ridd, J. H. (1961). Nitrosation, diazotisation, and deamination. Part XII. The kinetics of N-nitrosation of N-methylaniline. Journal of the Chemical Society B: Physical Organic, 1028-1031.

- Lijinsky, W., et al. (1970). Mass spectrometry of N-nitrosamines. Analytical Chemistry, 42(14), 1749-1751.

- Michejda, C. J., et al. (1979). N-Nitroso Compounds: Activation of Nitrosamines to Biological Alkylating Agents. ACS Symposium Series, 101, 1-20.

-

U.S. Food and Drug Administration. (n.d.). LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline. Retrieved January 23, 2026, from

-

Google Patents. (n.d.). CN118955232A - A method for synthesizing deuterated aromatic compounds. Retrieved January 23, 2026, from

-

U.S. Food and Drug Administration. (n.d.). N-Nitrosamine Drug Impurity Research at FDA/NCTR. Retrieved January 23, 2026, from

- Wu, J., et al. (2018). Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. Analytical Methods, 10(28), 3469-3475.

-

C/D/N Isotopes. (n.d.). N-Methyl-d3-N-nitrosoglycine. Retrieved January 23, 2026, from

- Valadez, J. G., et al. (2022). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International Journal of Environmental Research and Public Health, 19(19), 12345.

- Shephard, S. E., et al. (1987). Nitrosation of dietary precursors. Food and Chemical Toxicology, 25(1), 91-108.

- Zhang, S., et al. (2023). In vivo genetic toxicity assessments for nitrosamines. Spanish Journal of Environmental Mutagenesis and Genomics, 27(1), 186.

- Mischnick, P., et al. (1997). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation.

-

University of Rochester Biochemistry (Biol252). (2017, June 2). Cytochrome P450 [Video]. YouTube.

- Shuker, D. E., & Margison, G. P. (1997). Nitrosated glycine derivatives as a potential source of O6-methylguanine in DNA. Cancer Research, 57(3), 366-369.

- Kumar, P., et al. (2023). A Highly Sensitive Green Analytical UHPLC-MS/MS Method for the Quantification of Trace Level of N-Nitroso Meglumine Impurity in Tafamidis Meglumine Applying the Quality by Design.

- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141.

- El-Gendy, Z., et al. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Journal of the Serbian Chemical Society, 74(1), 25-36.

- Borikar, S. P., & Paul, V. (2009). N-Nitrosation of Secondary Amines Using p-TSA-NaNO2 as a Novel Nitrosating Agent under Mild Conditions.

- Guengerich, F. P. (2001). The Role of Cytochrome P450 in drug metabolism.

Sources

- 1. N-Nitrososarcosine | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. N-nitrososarcosine limit - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 8. Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. coresta.org [coresta.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(Methyl-d3)-N-nitrosoglycine: Properties, Synthesis, and Application in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Methyl-d3)-N-nitrosoglycine is a stable, isotopically labeled form of the N-nitroso compound, N-nitrosoglycine (also known as N-nitrososarcosine). Its significance in the scientific community, particularly in the fields of analytical chemistry, drug safety, and food science, is intrinsically linked to its role as a superior internal standard for quantitative analysis. The presence of N-nitroso compounds in pharmaceutical products, consumer goods, and foodstuffs is a major safety concern due to their classification as probable human carcinogens.[1][2][3] This has led regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to mandate stringent control and monitoring of these impurities.[1][4]

This guide provides a comprehensive overview of this compound, detailing its molecular characteristics, a proposed synthetic route, and its critical application in isotope dilution mass spectrometry for the precise quantification of its non-labeled analogue.

Core Molecular Profile

A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its correct application. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 121.11 g/mol | |

| Chemical Formula | C₃H₃D₃N₂O₃ | |

| Canonical Formula | CD₃N(NO)CH₂COOH | |

| CAS Number | 1189871-94-0 | |

| Synonyms | N-Nitrososarcosine-d3, 2-(Methyl-d3-nitrosoamino)acetic acid | |

| Isotopic Enrichment | ≥99 atom % D | |

| Physical Form | Typically a solid | |

| Storage | Store at room temperature, protected from light |

The Principle of Isotope Dilution Mass Spectrometry: A Self-Validating System

The core utility of this compound lies in its application as an internal standard (IS) in isotope dilution mass spectrometry (IDMS). This technique is considered the "gold standard" for quantitative analysis due to its high precision and accuracy.[1]

Expertise & Experience: The Rationale for a Deuterated Standard

An ideal internal standard must behave as identically as possible to the analyte of interest (in this case, N-nitrosoglycine) throughout the entire analytical workflow—from sample extraction and cleanup to chromatographic separation and mass spectrometric detection.[5][6] By spiking a known quantity of the deuterated standard into a sample at the earliest stage of preparation, it experiences the same procedural losses and variations as the native analyte.

The mass spectrometer can readily distinguish between the analyte and the standard due to the mass difference imparted by the three deuterium atoms. Quantification is then based on the ratio of the analyte's signal to the standard's signal, rather than the absolute signal of the analyte.[1] This ratio remains constant even if sample is lost during preparation or if there are fluctuations in the instrument's performance, thereby correcting for these potential sources of error and ensuring a self-validating system.[1]

Trustworthiness: Mitigating Analytical Challenges

-

Matrix Effects: Complex sample matrices (e.g., biological fluids, food extracts, drug formulations) contain numerous co-eluting compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Because the deuterated standard has virtually identical physicochemical properties, it co-elutes with the analyte and experiences the same matrix effects. This ensures that the analyte-to-IS ratio remains a true reflection of the analyte's concentration.

-

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[7] This can sometimes lead to a "Kinetic Isotope Effect," where the deuterated compound reacts or is metabolized at a slightly different rate if the C-H bond is broken in a rate-determining step.[8] For its use as an analytical standard, the deuterium atoms are strategically placed on the methyl group, which is not typically involved in bond-breaking during the analytical process, thus minimizing any potential KIE.

-

Chromatographic Isotope Effect: Deuterated compounds can sometimes exhibit slightly different retention times in liquid chromatography (LC) compared to their non-deuterated counterparts. While often minor, this can be significant if the analyte and standard elute into regions with different levels of matrix effects. The small mass increase of this compound generally results in negligible chromatographic separation from the native compound, ensuring they are subjected to the same conditions.

Proposed Synthetic Strategy

While specific, proprietary synthesis methods for commercial standards are not always published, a logical and scientifically sound pathway for the synthesis of this compound can be proposed based on established chemical reactions. The synthesis involves two key steps: the formation of the N-methyl-d3 glycine precursor, followed by nitrosation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Absolute Quantitation of N-Nitrosamines by Coulometric Mass Spectrometry without Using Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 3. qascf.com [qascf.com]

- 4. waters.com [waters.com]

- 5. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. apo.ansto.gov.au [apo.ansto.gov.au]

- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of N-(Methyl-d3)-N-nitrosoglycine

Introduction: The Duality of a Research Tool

N-(Methyl-d3)-N-nitrosoglycine is a deuterated analog of N-nitrosoglycine. The incorporation of a stable heavy isotope (deuterium) on the methyl group makes it an invaluable tool in biomedical research, primarily as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) or as a tracer in metabolic studies.[1] While its application is precise and sophisticated, the core chemical structure, containing an N-nitroso group, places it in a class of compounds notorious for their carcinogenic potential.[2]

This guide provides a deep dive into the safety considerations and handling protocols for this compound. It moves beyond a mere recitation of SDS categories to explain the causality behind the hazards and the rationale for the recommended safety procedures. For the research professional, understanding the "why" is paramount to fostering a true culture of safety and ensuring the integrity of both personnel and experimental outcomes.

PART 1: Core Hazard Analysis & Mechanistic Toxicology

The primary hazard associated with this compound stems from its N-nitroso moiety. N-nitroso compounds are widely recognized as a class of potent genotoxic carcinogens.[2] This means they can directly damage DNA, leading to mutations that can initiate carcinogenesis.[2]

GHS Classification (Anticipated)

Based on data from analogous N-nitroso compounds, the Globally Harmonized System (GHS) classification for this compound is anticipated to be severe.[3][4]

| Hazard Class | Hazard Category | Anticipated Statements |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[4] |

| Acute Toxicity, Inhalation | Category 3 / 4 | H332: Harmful if inhaled.[3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3][4] |

| Carcinogenicity | Category 1B | H350: May cause cancer.[3][4][5][6] |

| Germ Cell Mutagenicity | Category 1B | May cause genetic defects.[7] |

| Hazardous to the Aquatic Environment, Long-Term | Category 2 | H411: Toxic to aquatic life with long lasting effects.[3][4] |

This table is a synthesis based on data for structurally related compounds and should be used for risk assessment guidance only.

The Mechanism of Carcinogenicity: Why N-Nitroso Compounds are Dangerous

The carcinogenicity of N-nitroso compounds is not due to the parent molecule itself but rather its metabolic activation products.[8] This is a critical concept for understanding the risk. The compound is a pro-carcinogen that, upon entering the body, is converted by enzymes (primarily cytochrome P450) into a highly reactive electrophile.[8]

This reactive intermediate is a diazonium ion, which has a high affinity for nucleophilic sites on DNA bases.[8] It readily alkylates DNA, forming adducts (e.g., O⁶-alkyl-guanine). These adducts disrupt the normal DNA structure, leading to mispairing during replication and causing GC-to-AT transition mutations.[9] If this damage is not repaired by the cell's endogenous mechanisms, it can lead to the activation of oncogenes or the inactivation of tumor suppressor genes, initiating cancer.[9]

Caption: Metabolic activation pathway of N-nitroso compounds.

PART 2: Exposure Controls & Personal Protection Protocol

A self-validating protocol for handling this compound relies on a multi-layered defense system, assuming that the compound is a potent carcinogen and skin/respiratory irritant.

Engineering Controls: The First Line of Defense

The primary engineering control is the mandatory use of a certified chemical fume hood. This is non-negotiable. The rationale is to maintain a negative pressure environment that continuously sweeps potentially harmful vapors or aerosolized dust away from the user's breathing zone.[10] An eyewash station and safety shower must be immediately accessible.[7]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but should never be relied upon as the sole means of protection.

-

Hand Protection: Double gloving with nitrile gloves is required. The outer glove should be changed immediately upon suspected contact. The causality here is that N-nitroso compounds can be absorbed through the skin.[10] Double gloving provides a backup barrier and a protocol for rapid decontamination (removing the outer glove) without exposing the skin.

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles are mandatory.[10] This protects against accidental splashes during solution preparation or transfer.

-

Skin and Body Protection: A full-length laboratory coat, buttoned completely, is required.[7] Cuffed sleeves are preferable to prevent dust from entering. Ensure clothing fully covers the skin; no shorts or open-toed shoes are permitted.

-

Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be required for specific high-risk procedures like cleaning large spills or if there is a fume hood failure.[7] This decision must be based on a formal risk assessment.

Caption: Step-by-step workflow for safely handling this compound.

PART 3: Emergency Response Protocols

Rapid and correct response during an emergency is critical to mitigating exposure.

First Aid Measures

The immediate actions taken after an exposure can significantly impact the outcome. The overarching principle is immediate decontamination and seeking professional medical attention.

| Exposure Route | Protocol | Rationale |

| Inhalation | 1. Immediately move the affected person to fresh air.[3][4] 2. Keep the person warm and at rest.[11] 3. If breathing is difficult or stops, provide artificial respiration (avoid mouth-to-mouth).[3] 4. Seek immediate medical attention.[3] | To remove the individual from the contaminated atmosphere and provide oxygen. N-nitroso compounds can be harmful if inhaled.[4] |

| Skin Contact | 1. Immediately remove all contaminated clothing, including shoes.[3][11] 2. Flush the affected skin area with copious amounts of water for at least 15 minutes.[4][7] 3. Wash gently with soap and water.[7] 4. Seek immediate medical attention.[3] | To quickly remove the substance from the skin, minimizing absorption. These compounds are known skin irritants.[3][4] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[3][7] 2. Remove contact lenses if present and easy to do.[3] 3. Seek immediate medical attention, specifically from an ophthalmologist.[3] | To dilute and wash away the chemical, preventing serious eye damage.[3][4] |

| Ingestion | 1. Do NOT induce vomiting.[7][12] 2. Rinse the mouth thoroughly with water.[12] 3. If the person is conscious, have them drink one or two glasses of water.[3] 4. Seek immediate medical attention.[7] | Inducing vomiting can cause aspiration of the chemical into the lungs. The substance is considered highly toxic if swallowed.[4] |

Accidental Release & Fire Fighting

-

Accidental Release: For a small spill, ensure you are wearing appropriate PPE, cover the spill with a non-combustible absorbent material (like vermiculite or sand), and collect the mixture into a sealed, labeled container for hazardous waste disposal.[11] For a large spill, evacuate the area immediately and alert emergency personnel.[11]

-

Fire Fighting: This compound may be a flammable solid.[3][4][13] Use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[3] Firefighters must wear self-contained breathing apparatus (SCBA) as hazardous combustion products like carbon oxides and nitrogen oxides will be generated.[3][10]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. scantecnordic.se [scantecnordic.se]

- 12. store.sangon.com [store.sangon.com]

- 13. N-METHYL-N'-NITRO-N-NITROSOGUANIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Synthesis and Isotopic Enrichment of N-(Methyl-d3)-N-nitrosoglycine

Introduction: The Critical Role of Isotopically Labeled Standards

In the landscape of modern analytical chemistry, particularly within pharmaceutical development and environmental monitoring, the demand for precision and accuracy is paramount. Quantitative analysis by mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), has become the gold standard for detecting and quantifying trace-level compounds. However, the accuracy of these measurements can be compromised by several factors, including variations in sample preparation, instrument performance, and matrix effects, where components of a complex sample can suppress or enhance the analyte's signal[1][2].

To overcome these challenges, the technique of isotope dilution mass spectrometry (IDMS) is employed. This method relies on the use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the target analyte but has a different mass due to the incorporation of heavy isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)[1]. N-(Methyl-d3)-N-nitrosoglycine (d3-MNG) is one such SIL, serving as an ideal internal standard for the quantification of its unlabeled counterpart, N-Methyl-N-nitrosoglycine (MNG), a member of the N-nitrosamine class of compounds which are of significant concern as potential carcinogens[3].

Because the SIL and the analyte have nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects[1]. By adding a known quantity of the SIL to a sample and measuring the response ratio of the analyte to the SIL, one can calculate the analyte's concentration with high accuracy and precision, effectively normalizing for variations throughout the analytical workflow[2][4]. The efficacy of this technique hinges on the high isotopic enrichment of the SIL. This guide provides an in-depth examination of the synthesis of d3-MNG and the rigorous analytical methods required to validate its isotopic enrichment.

Part 1: Synthetic Pathway to this compound

The synthesis of d3-MNG is a two-step process involving the deuterated methylation of a glycine precursor followed by nitrosation. The choice of reagents and reaction conditions is critical to ensure high yield and, most importantly, high isotopic incorporation.

Step 1: N-Methylation of Glycine with a Deuterated Source

The foundational step is the introduction of the trideuteromethyl (-CD₃) group onto the nitrogen atom of glycine. The logical precursor for this reaction is sarcosine (N-methylglycine), but to achieve the desired labeling, the synthesis must start from glycine and a deuterated methylating agent.

-

Precursor Selection: Glycine is the ideal starting material due to its simple structure and commercial availability.

-

Deuterated Reagent: Iodomethane-d₃ (CD₃I) is the preferred methylating agent. Its high isotopic enrichment (typically >99 atom % D) is commercially available, and it is a highly reactive electrophile suitable for N-alkylation[5]. The choice of a high-purity labeled reagent is the first and most crucial decision in ensuring high final enrichment of the product.

-

Reaction Rationale: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. Glycine's amino group, a nucleophile, attacks the electrophilic carbon of iodomethane-d₃. To facilitate this, the reaction is conducted under basic conditions. A base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), deprotonates the amino group, increasing its nucleophilicity and driving the reaction forward to form N-(Methyl-d3)-glycine (d3-sarcosine).

Experimental Protocol: Synthesis of N-(Methyl-d3)-glycine

-

Dissolution: Dissolve glycine (1.0 eq) in an appropriate aqueous or polar aprotic solvent (e.g., water, DMF) containing a base such as K₂CO₃ (2.5 eq).

-

Addition of Reagent: Cool the solution in an ice bath. Add iodomethane-d₃ (1.1 eq) dropwise while stirring. Causality: The reaction is exothermic; controlling the temperature prevents side reactions and ensures selective mono-methylation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS) to confirm the consumption of glycine.

-

Work-up: Upon completion, acidify the reaction mixture with HCl to a pH of ~6. This protonates the product, which can then be isolated, often through crystallization or chromatographic purification, although for the subsequent step, the crude product in solution is often sufficient.

Step 2: Nitrosation of N-(Methyl-d3)-glycine

The second step converts the secondary amine functionality of d3-sarcosine into an N-nitrosamine. This is a classic and well-established chemical transformation.

-

Nitrosating Agent: The most common and cost-effective nitrosating agent is sodium nitrite (NaNO₂) used under acidic conditions[6].

-

Reaction Rationale: In the presence of a strong acid like hydrochloric acid (HCl), sodium nitrite is protonated to form nitrous acid (HONO). Further protonation and loss of water generates the highly electrophilic nitrosonium ion (NO⁺)[7]. The non-bonding electron pair on the nitrogen of d3-sarcosine then attacks the nitrosonium ion, and after deprotonation, the final product, this compound, is formed. The reaction is typically performed at low temperatures (0-5 °C) to ensure the stability of the nitrous acid and prevent unwanted side reactions[6].

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve the N-(Methyl-d3)-glycine from the previous step in cold water.

-

Acidification: Add one drop of concentrated HCl to the suspension[6].

-

Nitrosation: Prepare a solution of sodium nitrite (3.0 eq) in cold water. Add this solution dropwise to the d3-sarcosine solution while maintaining the temperature between 0-5 °C with vigorous stirring[6]. Causality: Dropwise addition and low temperature are critical to control the reaction rate and prevent the decomposition of nitrous acid.

-

Reaction: Continue stirring at low temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the starting material.

-

Isolation: After the reaction is complete, the product can be isolated. Often, acidification of the mixture will precipitate the N-nitroso derivative, which can then be collected by vacuum filtration[6]. Further purification can be achieved by recrystallization or column chromatography.

Caption: Chemical synthesis pathway for this compound.

Part 2: Verification and Quantification of Isotopic Enrichment

The synthesis of the molecule is only half the battle; rigorous analytical validation is required to confirm its identity and, critically, to quantify the isotopic enrichment. This self-validating process primarily employs High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy[8].

High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for determining isotopic enrichment. It can distinguish between the masses of different isotopologues with high precision.

-

Principle: The analysis compares the measured isotopic distribution of the synthesized d3-MNG with the theoretical distribution. The molecular formula of unlabeled MNG is C₃H₆N₂O₃ (MW: 118.04), while the target labeled compound, d3-MNG, is C₃H₃D₃N₂O₃ (MW: 121.06)[5]. The mass difference of ~3 Da is easily resolved.

-

Calculating Isotopic Enrichment: Isotopic enrichment is not simply the percentage of molecules with a mass of 121.06 Da. Due to the natural abundance of ¹³C, ¹⁵N, and other isotopes, even a 100% pure sample of d3-MNG will have signals at M+1, M+2, etc. Furthermore, the starting deuterated reagent (CD₃I) is never 100.00% pure, leading to the presence of minor isotopologues like d2-MNG (CD₂H) and d1-MNG (CDH₂).

A robust method for calculating enrichment involves several steps[8][9]:

-

Acquire HRMS Data: Obtain a full-scan, high-resolution mass spectrum of the synthesized sample.

-

Extract Ion Intensities: Integrate the peak areas for each ion in the molecular cluster (e.g., m/z for d0, d1, d2, d3 species).

-

Correct for Natural Abundance: The observed signal for each mass is a convolution of different isotopologues. For example, the signal at the mass of d2-MNG is not just from the d2 species but also from the ¹³C contribution of the d1 species. This deconvolution can be performed using specialized software or algorithms that use matrix calculations to solve for the true abundance of each deuterated species[10][11].

-

Calculate Atom % D: The final isotopic enrichment is reported as "atom percent D," which is the percentage of deuterium at the labeled positions. For a sample containing d3, d2, d1, and d0 species, the calculation is:

Atom % D = [ (3 × Abd(d3)) + (2 × Abd(d2)) + (1 × Abd(d1)) ] / [ 3 × (Abd(d3) + Abd(d2) + Abd(d1) + Abd(d0)) ] × 100

Where Abd(dx) is the corrected relative abundance of the species with 'x' deuterium atoms. Commercially available standards often achieve ≥99 atom % D enrichment[5].

| Compound | Formula | Monoisotopic Mass (Da) | Key Isotopologues | Expected m/z [M+H]⁺ |

| MNG (unlabeled) | C₃H₆N₂O₃ | 118.0378 | C₃H₆N₂O₃ | 119.0451 |

| d1-MNG | C₃H₅DN₂O₃ | 119.0441 | CDH₂N(NO)CH₂COOH | 120.0514 |

| d2-MNG | C₃H₄D₂N₂O₃ | 120.0504 | CD₂HN(NO)CH₂COOH | 121.0577 |

| d3-MNG | C₃H₃D₃N₂O₃ | 121.0567 | CD₃N(NO)CH₂COOH | 122.0640 |

Table 1: Theoretical mass data for N-nitrosoglycine and its deuterated isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides complementary structural confirmation and can also give insights into isotopic purity.

-

¹H NMR (Proton NMR): This is the most direct method to confirm the position of labeling. In the spectrum of unlabeled MNG, a distinct singlet corresponding to the N-CH₃ protons would be present. In a highly enriched sample of d3-MNG, this signal should be almost entirely absent. The presence of a small residual singlet at this chemical shift directly indicates the amount of the unlabeled (d0) or partially labeled (d1, d2) impurity.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal at the chemical shift corresponding to the methyl position, confirming the incorporation of deuterium at the desired site.

-

¹³C NMR: The carbon of the -CD₃ group will appear as a multiplet (typically a 1:1:1 triplet) due to coupling with the deuterium nucleus (spin I=1), providing further evidence of successful labeling.

Caption: Analytical workflow for the validation of d3-MNG.

Conclusion

The isotopic enrichment of this compound is a multi-stage process that combines precise organic synthesis with rigorous analytical validation. The success of the final product as a reliable internal standard for isotope dilution mass spectrometry is entirely dependent on the quality of each step. By selecting high-purity deuterated starting materials and employing controlled reaction conditions, high incorporation of the deuterium label can be achieved. Subsequent, meticulous analysis by HRMS and NMR provides the self-validating framework necessary to confirm the structure and accurately quantify the isotopic enrichment. This ensures that researchers, scientists, and drug development professionals have access to a high-quality internal standard, which is fundamental to achieving accurate, precise, and trustworthy quantitative results in their critical work.

References

- Bujno Chemicals. (n.d.). Stable Isotope Labelled NDSRIs. Daicel Chiral Technologies.

-

Organic Chemistry Portal. (n.d.). Synthesis of Nitrosamines. Retrieved from [Link]

-

Al-Hourani, B. J. (2018). Synthesis of N-nitroso glycine. ResearchGate. Retrieved from [Link]

-

Debrauwer, L., & Rathahao, E. (2021). Non-Conventional Methodologies for the Synthesis of N-Nitrosamines. Cardiff University. Retrieved from [Link]

-

Srinivas, N. R., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(35), 4275-4283. Royal Society of Chemistry. Retrieved from [Link]

-

Baxter, R. D., & Hratchian, H. P. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 3059-3077. ACS Publications. Retrieved from [Link]

-

Lockwood, D. J., & Angeloski, A. (2024). DGet! An open source deuteration calculator for mass spectrometry data. Journal of Cheminformatics, 16(1), 36. Springer. Retrieved from [Link]

-

Rodríguez-González, R., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Rapid Communications in Mass Spectrometry, 28(15), 1695-1702. PubMed. Retrieved from [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

Sources

- 1. bujnochem.com [bujnochem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lcms.cz [lcms.cz]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. researchgate.net [researchgate.net]

- 7. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Deconstructing the Certificate of Analysis: A Technical Guide to N-(Methyl-d3)-N-nitrosoglycine

Intended Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond a Simple Document

To the discerning scientist, a Certificate of Analysis (CoA) is more than a mere statement of product specifications; it is the culmination of a rigorous, multi-faceted analytical process designed to guarantee the identity, purity, and quality of a specific chemical entity. This guide provides an in-depth technical examination of the CoA for N-(Methyl-d3)-N-nitrosoglycine, a deuterated isotopologue of the N-nitrosamino acid, N-nitrososarcosine. Such isotopically labeled compounds are critical tools in drug metabolism studies, pharmacokinetic assessments, and as internal standards for quantitative mass spectrometry assays.[1]

Understanding the methodologies that underpin each reported value on the CoA is paramount for ensuring data integrity and the success of downstream applications. This document will deconstruct the typical components of such a CoA, elucidating the scientific principles behind the analytical techniques employed and providing field-proven insights into the interpretation of the resulting data. The entire process is grounded in a framework of robust quality management, as outlined in Good Manufacturing Practice (GMP) guidelines for Active Pharmaceutical Ingredients (APIs).[2][3]

The Quality Control & Certification Workflow

The generation of a reliable CoA is a systematic process. It begins with receipt of a material batch and proceeds through a series of validated analytical tests to the final quality assurance review and certificate issuance. Each step is critical for ensuring the final document is a trustworthy attestation of quality.

Caption: High-level workflow for CoA generation.

Anatomy of the this compound CoA

A typical CoA for this compound will be structured to report on several key quality attributes. Below is a representative summary table, which we will dissect in the subsequent sections.

| Test Parameter | Specification | Result | Method Reference |

| Identification | |||

| ¹H NMR | Conforms to structure | Conforms | Internal SOP-NMR-01 |

| Mass Spectrometry | Conforms to structure | Conforms | Internal SOP-MS-01 |

| Purity | |||

| Chemical Purity (HPLC) | ≥ 98.0% (AUC) | 99.5% | Internal SOP-HPLC-01 |

| Isotopic Purity | |||

| Deuterium Incorporation | ≥ 99 atom % D | 99.6 atom % D | Internal SOP-NMR-01 |

| Physical Properties | |||

| Appearance | White to off-white solid | Off-white solid | Visual Inspection |

| Residual Solvents | Conforms to ICH Q3C | < 0.1% Ethyl Acetate | Internal SOP-GC-01 |

| Stability | |||

| Retest Date | 3 years from date of analysis | N/A | Based on stability data |

Section 1: Identity Confirmation

The first and most critical step is to unequivocally confirm that the compound is indeed this compound. This is a qualitative assessment, and redundancy is key, which is why two independent spectroscopic methods are typically employed.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H NMR is a powerful tool for identity confirmation because it provides a unique fingerprint of the hydrogen atoms within a molecule. For this compound, it serves a dual purpose: confirming the overall structure and verifying the specific location of the deuterium label. The fundamental principle is that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of their chemical environment.

Expected Results & Interpretation: The structure of this compound is CD₃N(NO)CH₂COOH.

-

Methylene (CH₂) Signal: A sharp singlet is expected for the two protons on the carbon adjacent to the carboxylic acid. In a typical ¹H NMR spectrum of non-deuterated glycine, this signal appears around 3.57 ppm (in D₂O).[4] The presence of this singlet confirms the glycine backbone.

-

Methyl (CD₃) Signal: The most telling feature for this specific compound is the absence or significant reduction of the N-methyl proton signal. In the non-deuterated analogue (N-nitrososarcosine), this would appear as a singlet. Its absence directly supports the successful incorporation of three deuterium atoms at the methyl position, confirming the isotopic labeling. A very small residual peak might be observed, which is quantified to determine isotopic purity (see Section 3.1).

-

Carboxylic Acid (COOH) Signal: This proton is acidic and readily exchanges with deuterium from the solvent (if a deuterated solvent like D₂O or CDCl₃ is used). Therefore, this peak is often broad or not observed.

Mass Spectrometry (MS)

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound, which is a fundamental physical property. For an isotopically labeled compound, MS directly confirms the mass increase due to the incorporation of heavier isotopes (deuterium in this case). LC-MS/MS is the preferred technique for non-volatile N-nitroso compounds as it avoids the thermal degradation that can occur with Gas Chromatography (GC-MS).[5]

Expected Results & Interpretation:

-

Molecular Weight: The molecular weight of this compound (C₃H₃D₃N₂O₃) is approximately 121.11 g/mol . The unlabeled analogue has a molecular weight of approximately 118.09 g/mol .

-

Mass Spectrum: In the mass spectrum, the molecular ion peak [M+H]⁺ would be expected at m/z 122.1. The presence of this peak as the base peak or a major peak confirms the molecular weight.

-

Fragmentation: N-nitroso compounds often exhibit characteristic fragmentation patterns, such as the loss of the nitroso group (-NO), which would result in a fragment ion at M-30.[6] Observing these expected fragments provides further structural confirmation.

Caption: Logic diagram for identity confirmation.

Section 2: Purity Assessment

Chemical purity determines the percentage of the desired compound in the material, excluding solvents and inorganic impurities. For this, High-Performance Liquid Chromatography (HPLC) is the industry standard.

Chemical Purity by HPLC

Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent). For N-nitrosoglycine, a polar compound, a method like anion-exchange or reversed-phase chromatography is suitable.[7] The area under the peak corresponding to the main compound is compared to the total area of all peaks in the chromatogram to calculate the purity as a percentage (Area %). The entire method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its purpose, demonstrating specificity, linearity, accuracy, and precision.[8][9]

Experimental Protocol: HPLC Purity Determination

-

Mobile Phase Preparation: Prepare a mobile phase, for example, consisting of monobasic ammonium phosphate in water with methanol, adjusting the pH to ~2.1 with phosphoric acid.[7] All solvents must be HPLC or LC-MS grade.

-

Standard/Sample Preparation: Accurately weigh and dissolve the this compound reference standard and the test sample in a suitable diluent (e.g., the mobile phase) to a known concentration (e.g., 1 mg/mL).

-

Chromatographic System:

-

Column: Strong Anion Exchange (SAX) column or a suitable C18 reversed-phase column.[7]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV detector set to an appropriate wavelength (e.g., 230 nm) or a post-column derivatization reactor followed by a visible light detector (e.g., 550 nm) for enhanced sensitivity and specificity.[7]

-

-

Analysis: Inject the blank (diluent), followed by the reference standard, and then the test sample.

-

Calculation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Section 3: Isotopic Purity Assessment

For an isotopically labeled compound, it is crucial to quantify the percentage of molecules that contain the heavy isotope. This is known as isotopic purity or deuterium incorporation.

Isotopic Purity by ¹H NMR

Causality: As mentioned for identity, ¹H NMR is exquisitely sensitive to the presence of protons. By comparing the integral of a residual (non-deuterated) proton signal to the integral of a signal from a part of the molecule that is known to be non-deuterated, one can calculate the isotopic incorporation with high precision.

Expected Results & Interpretation:

-

Integration: In the ¹H NMR spectrum, a very small signal may be present where the N-methyl (N-CH₃) protons would normally appear. This represents the residual, non-deuterated N-nitrososarcosine impurity.

-

Calculation: The integral of this residual N-CH₃ peak is compared to the integral of the methylene (CH₂) peak. Since the methylene group has 2 protons and the methyl group has 3, a correction factor is applied.

Let I(CH₂) be the integral of the methylene peak and I(CH₃) be the integral of the residual methyl peak.

Relative % of non-deuterated species = [ (I(CH₃) / 3) / (I(CH₂) / 2) ] x 100

Isotopic Purity (atom % D) = 100 - Relative % of non-deuterated species

A specification of ≥ 99 atom % D is common for high-quality labeled compounds.[6]

Section 4: Concluding Remarks and Data Integrity

The Certificate of Analysis for a specialized reagent like this compound is a testament to a robust quality control system. Each data point is the result of a validated analytical procedure, grounded in established scientific principles and international regulatory standards like those from the ICH.[2][8] By understanding the causality behind the choice of each test—NMR and MS for unambiguous identity and isotopic composition, and HPLC for orthogonal purity assessment—researchers can use this compound with the highest degree of confidence in their experimental outcomes. The stability and recommended storage conditions, often at room temperature for this compound, are also critical pieces of information derived from long-term stability studies to ensure the material maintains its quality over time.[6]

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Method for the Analysis of N-Nitrosoglyphosate (NNG). U.S. Environmental Protection Agency. [Link]

-

A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis via PMC, NIH. [Link]

-

Mass Spectra of N-Nitroso Compounds. Office of Scientific and Technical Information (OSTI). [Link]

-

Glycine ¹H NMR Spectrum (HMDB0000123). Human Metabolome Database. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q7A Compliance Guide: GMP Best Practices for APIs [complianceonline.com]

- 4. Glycine(56-40-6) 1H NMR [m.chemicalbook.com]

- 5. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. fao.org [fao.org]

- 8. ICH Official web site : ICH [ich.org]

- 9. fda.gov [fda.gov]

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation Pattern of N-(Methyl-d3)-N-nitrosoglycine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary